N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a thiomorpholine-containing acetamide derivative characterized by a 3-oxothiomorpholin-2-yl substituent linked to an acetamide backbone and a 5-chloro-2-methylphenyl aromatic group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(14)6-10(8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRLOFVYZZIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Acylation: The thiomorpholine derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, highlighting differences in substituents, molecular properties, and reported bioactivities:
Note: Molecular weight calculated based on formula C₁₄H₁₆ClN₂O₂S.
Key Structural Differences and Implications
Thiomorpholin vs. Oxadiazole Moieties :
- The 3-oxothiomorpholin group in the target compound provides a sulfur-containing heterocycle, which may enhance membrane permeability compared to oxygen-rich oxadiazole analogs (e.g., compound 8t ) .
- Oxadiazole derivatives (e.g., 2a ) exhibit stronger antimicrobial activity due to their planar aromatic structure, which facilitates DNA intercalation or enzyme binding .
Substituent Effects on Bioactivity: The 5-chloro-2-methylphenyl group in the target compound is associated with lipophilic character (logP ~1.8–2.0), favoring blood-brain barrier penetration, whereas the 4-ethylphenyl analog (logP 1.83) shows similar hydrophobicity but lacks halogen-based electronic effects .
Enzyme Inhibition Profiles :
- Compound 8t , bearing an oxadiazole-sulfanyl-indole group, demonstrated potent lipoxygenase (LOX) inhibition (IC₅₀: 12.3 µM), highlighting the importance of sulfanyl linkages in enzyme interaction. The thiomorpholin group in the target compound may offer similar or enhanced binding to LOX or related oxidoreductases .
Physicochemical Properties
- logP and Solubility: The thiomorpholin-containing analog N-(4-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has a logP of 1.83, indicating moderate lipophilicity.
- Hydrogen Bonding Capacity: The thiomorpholin ring contributes two hydrogen bond donors and five acceptors, enhancing interactions with enzyme active sites compared to simpler acetamides like N-(5-chloro-2-methylphenyl)-2-(diethylamino)acetamide .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15ClN2O2S
- CAS Number : Not listed in the provided sources.
The compound features a chloro-substituted aromatic ring and a thiomorpholine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamides, including those similar to this compound, exhibit varying degrees of antimicrobial activity. Compounds with structural similarities have shown moderate activity against gram-positive bacteria, while some propanamide derivatives demonstrated broader spectrum activity against both gram-positive and gram-negative bacteria .
Anticancer Potential
Several studies have explored the anticancer properties of acetamide derivatives. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain phenoxy and acetamide derivatives have shown significant cytotoxicity, with IC50 values indicating effective inhibition of tumor cell proliferation .
The mechanisms underlying the biological activities of these compounds often involve interactions with specific cellular pathways. For example, some acetamides are known to inhibit matrix metalloproteases, which play a crucial role in tumor invasion and metastasis. Additionally, certain derivatives have been identified as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers in 2021 synthesized a series of phenoxy acetamides and evaluated their cytotoxicity against various cancer cell lines. Among them, one compound exhibited an average IC50 value of approximately 13 µM against multiple cancer types. This compound was further assessed for its ability to repress HIF-1α through p53/MDM-2 mediated degradation, highlighting its potential as an anticancer agent .
Case Study: Antimicrobial Screening
In another investigation focusing on acetamide derivatives, several compounds were screened for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced their antimicrobial properties compared to traditional acetamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
